molecular formula C5H11Br B093499 2-Bromo-3-methylbutane CAS No. 18295-25-5

2-Bromo-3-methylbutane

Cat. No. B093499
CAS RN: 18295-25-5
M. Wt: 151.04 g/mol
InChI Key: BLGVDCMNIAOLHA-UHFFFAOYSA-N
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Description

2-Bromo-3-methylbutane is a brominated hydrocarbon that is of interest in various chemical research areas due to its reactivity and potential applications in synthesis and materials science. The compound is related to isobutane and has been studied in various contexts, including its bromination kinetics, reactivity in cross-coupling reactions, and physical properties.

Synthesis Analysis

The synthesis of 2-Bromo-3-methylbutane and related compounds has been explored in several studies. For instance, the bromination of isobutane to yield 2-bromo-2-methylpropane, a compound similar to 2-Bromo-3-methylbutane, proceeds through an atom and radical chain mechanism, which is common in the bromination of hydrocarbons . Another study describes the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via a Pd-catalyzed Suzuki cross-coupling reaction, showcasing the versatility of brominated butane derivatives in organic synthesis . Additionally, a new synthetic method for Bromacil, which uses 2-bromobutane as a starting material, involves condensation, cyclization, and bromination steps .

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylbutane and its derivatives has been the subject of various analyses. For example, 2-Bromo-2, 3, 3-trimethylbutane, a closely related compound, forms a plastic crystal with a body-centered cubic lattice, indicating a disordered orientation of molecules . The conformational analysis of (S)-(+)-1-Bromo-2-methylbutane using vibrational circular dichroism (VCD) and density functional theory (DFT) revealed that the compound exists in several conformations, influenced by the presence of bromine .

Chemical Reactions Analysis

The reactivity of 2-Bromo-3-methylbutane in chemical reactions has been investigated, particularly in the context of its decomposition and autoxidation. The thermal decomposition of 1-bromo-2-methylbutane, a structural isomer, is catalyzed by oxygen and hydrogen bromide, leading to various brominated products . The autoxidation of optically active 1-bromo-2-methylbutane results in the formation of 1-bromo-2-methyl-2-butanol with partial retention of configuration .

Physical and Chemical Properties Analysis

The physical properties of 2-Bromo-3-methylbutane derivatives have been studied, including their surface behavior in mixtures with isomeric butanols. The surface tensions of these mixtures were measured, and a thermodynamic study on surface formation was presented . The non-linear optical (NLO) properties and electronic properties of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were also investigated using DFT studies, providing insights into the reactivity and electronic properties of these compounds .

Scientific Research Applications

  • Solvolysis of Tertiary Bromoalkanes : The solvolysis of various tertiary bromoalkanes, including 2-bromo-2-methylbutane, was investigated to understand the mechanism and influence of nucleophilic solvent participation (Liu, Hou, & Tsao, 2009).

  • Conformational Analysis : Vibrational circular dichroism (VCD) was used to analyze the conformation of (S)-(+)-1-bromo-2-methylbutane, contributing to the understanding of its conformational stability and the influence of bromine (Wang et al., 2002).

  • Vibrational Analysis of Alkyl Bromides : Infrared spectra of tertiary alkyl bromides, including 2-bromo-2-methylbutane, were analyzed for their conformational properties (Crowder, Richardson, & Gross, 1980).

  • Thermal Decomposition : The decomposition of 1-bromo-2-methylbutane under various conditions was studied, contributing to the understanding of its stability and reactivity (Hargreaves, Dossor, & Isaac, 2007).

  • Enthalpies of Solution : This study provides calorimetric measurements of the enthalpies of solution of 2-bromo-2-methylpropane and 2-bromo-2-methylbutane in various alcohols, contributing to thermodynamic understanding (Albuquerque et al., 1998).

  • Heavy Metals Determination : A study on dispersive liquid-liquid microextraction using a low-toxic bromosolvent (1-bromo-3-methylbutane) for determining heavy metals in water samples by inductively coupled plasma-mass spectrometry (Peng et al., 2016).

  • Photobromination of Cyano-Methylbutane : This research investigates the photobromination of 1-cyano-2-methylbutane, contributing to the understanding of bromination mechanisms (Tanner, Ruo, & Blackburn, 1974).

  • Autoxidation of Optically Active Bromo-Methylbutane : The autoxidation of (+)-1-bromo-2-methylbutane and its enantiomeric ratio is investigated, contributing to the field of organic chemistry and stereochemistry (Howard, Chenier, & Holden, 1977).

  • Biological Activity of N-(α-Bromoacyl)-α-amino Esters : The synthesis, crystal structure, and biological activity screening of novel compounds, including methyl 2-(2-bromo-3-methylbutanamido)pentanoate, are explored for potential pharmaceutical applications (Yancheva et al., 2015).

  • Enantioselective Decomposition on Cu Surfaces : This study compares the enantioselective surface chemistry of chiral alkyl halides, including S-1-bromo-2-methylbutane, on copper surfaces, relevant to surface chemistry and enantioselective reactions (Rampulla & Gellman, 2006).

  • Investigation of Biofuels for Anti-Knock Additives : Research into the anti-knock properties of biofuels, including 2-methylpropan-1-ol (isobutanol), which can be produced from microorganism metabolic processes for use in spark ignition engines (Mack et al., 2014).

Safety And Hazards

2-Bromo-3-methylbutane is highly flammable and causes skin and eye irritation . It may cause respiratory irritation and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

2-bromo-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-4(2)5(3)6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGVDCMNIAOLHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336212
Record name 2-bromo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylbutane

CAS RN

18295-25-5
Record name 2-bromo-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-methylbutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
WJ Bailey, SS Hirsch - The Journal of Organic Chemistry, 1963 - ACS Publications
… in the presence of water, 2-methyl-2-butene formed only 64% of 2-bromo3-methylbutane,* … , worked very satisfactorily for the preparation of 2-bromo-3-methylbutane in a 55% yield. With …
Number of citations: 3 pubs.acs.org
G Cross - 2023 - collected.jcu.edu
… and the minor product formed is 2-bromo-3-methylbutane. The paper postulates that the 2-… 2-bromo-3-methylbutane product. In fact, it states, “The formation of 2-bromo-3-methylbutane …
Number of citations: 0 collected.jcu.edu
G Castello, G D'Amato - Journal of Chromatography A, 1985 - Elsevier
… 939 2-Bromo-3-methylbutane … on all the liquid phases when the halogen atom moves from the inner part of the carbon structures (3-bromo-3-methylpentane, 2-bromo-3-methylbutane) …
Number of citations: 8 www.sciencedirect.com
HR Hudson - Journal of the Chemical Society B: Physical Organic, 1968 - pubs.rsc.org
… 2-Bromo-3-methylbutane is not removed by this treatment. Hydrolysis of the t-chloride may be conveniently brought about by shaking with aqueous sodium hydroxide. …
Number of citations: 11 pubs.rsc.org
ES Lewis, JD Allen, ET Wallick - The Journal of Organic Chemistry, 1969 - ACS Publications
… Similarly, 2-benzoyl-2-bromobutane and 2-benzoyl-2-bromo-3-methylbutane, all used for gas chromatographic references, were prepared by brominating the ketone in aceticacid …
Number of citations: 8 pubs.acs.org
RA Arain, MK Hargreaves - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… The only method previously found to yield an appreciable amount of 2-bromo-3-methylbutane was the peroxide-catalysed addition of hydrogen bromide to Z-meth~lbut-2-ene.~ Products …
Number of citations: 9 pubs.rsc.org
DF O'BRIEN - 1962 - search.proquest.com
ProQuest Dissertations Page 1 V This dissertation has been 63-3308 microfilmed exactly as received O'BRIEN, David Frank, 1936QUANTITATIVE EQUILIBRIUM STUDIES ON SOME …
Number of citations: 0 search.proquest.com
GB Sergeev, VV Smirnov, TN Rostovshchikova… - Theoretical and …, 1987 - Springer
… The bands of 2-bromo-3-methylbutane are absent; this indicates that the solid-phase addition of HBr to 2-methyl-2-butene only takes place in accordance with the Markovnikov rule. The …
Number of citations: 3 link.springer.com
GA Olah, TR Hockswender Jr - The Journal of Organic Chemistry, 1974 - ACS Publications
… of the anti-Markovnikov product (2-bromo3-methylbutane) was still formed, though in an … The general procedure of Lane and Brown27 was used to prepare 2-bromo-3-methylbutane …
Number of citations: 4 pubs.acs.org
HC Brown, CF Lane, NR De Lue - Tetrahedron, 1988 - Elsevier
The reaction of the three isomeric tributylboranes (tri-n-butyl, triisobutyl and tri-sec-butyl) with bromine in the dark gives rise to both butyl bromide and hydrogen bromide when carbon …
Number of citations: 12 www.sciencedirect.com

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